(4S*)-N-(4-fluorobenzyl)-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of complex piperidine derivatives involves multiple steps, including the stereoselective preparation of amino and fluoro carboxylic acid derivatives. For example, the preparation of fluoro-β-amino acid residues and their incorporation into cyclic peptides provides a foundation for understanding the synthetic routes to similar compounds (Yoshinari et al., 2011). Furthermore, the stereospecific double fluorination of N-protected hydroxyproline to create N-protected fluoropyrrolidine derivatives highlights a key method in synthesizing structurally similar compounds (Singh & Umemoto, 2011).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the spatial arrangement of atoms within a compound and its implications on reactivity and interaction with biological systems. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the three-dimensional structures of complex organic molecules. For instance, the crystal structure determination of specific carboxamide derivatives provides valuable insight into the molecular geometry that could be applicable to the analysis of "(4S*)-N-(4-fluorobenzyl)-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide" (Feng et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can vary widely, depending on the functional groups present and the reaction conditions. For example, the interaction between hydroxypiperidine analogues and specific amino acids in transporters highlights the chemical reactivity and potential biological application of such compounds (Zhen et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(4S)-N-[(4-fluorophenyl)methyl]-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2)11-19(9-8-16(15,3)21)14(20)18-10-12-4-6-13(17)7-5-12/h4-7,21H,8-11H2,1-3H3,(H,18,20)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWVVQZUJJZMY-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-[(4-fluorophenyl)methyl]-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide |
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